molecular formula C12H12N2 B13700148 5-(3-Azetidinyl)quinoline

5-(3-Azetidinyl)quinoline

Cat. No.: B13700148
M. Wt: 184.24 g/mol
InChI Key: KKKFKFMXNWMDLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Azetidinyl)quinoline is a heterocyclic compound that features a quinoline core structure substituted with an azetidine ring at the 5-position. Quinoline derivatives are known for their broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties . The incorporation of an azetidine ring can further enhance these properties, making this compound a compound of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . The azetidine ring can be introduced through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol .

Industrial Production Methods: Industrial production of 5-(3-Azetidinyl)quinoline may involve large-scale batch or continuous flow processes. Catalysts and reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .

Mechanism of Action

The mechanism of action of 5-(3-Azetidinyl)quinoline involves its interaction with various molecular targets:

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

5-(azetidin-3-yl)quinoline

InChI

InChI=1S/C12H12N2/c1-3-10(9-7-13-8-9)11-4-2-6-14-12(11)5-1/h1-6,9,13H,7-8H2

InChI Key

KKKFKFMXNWMDLR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=C3C=CC=NC3=CC=C2

Origin of Product

United States

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